molecular formula C62H111N11O13 B13412499 (3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Cat. No.: B13412499
M. Wt: 1218.6 g/mol
InChI Key: OCLJBJWRPUXGAL-JNBQRAFBSA-N
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Description

The compound (3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the formation of the core macrocyclic structure, followed by the introduction of the various side chains and functional groups. Common reagents used in these steps include organometallic compounds, protecting groups, and chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization would be essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other macrocyclic molecules with multiple chiral centers and functional groups. Examples include various natural products and synthetic analogs with similar structural features.

Uniqueness

What sets this compound apart is its highly intricate structure and the specific arrangement of its functional groups and chiral centers

Properties

Molecular Formula

C62H111N11O13

Molecular Weight

1218.6 g/mol

IUPAC Name

(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O13/c1-25-26-39(14)52(76)51-56(80)66-50(42(17)74)61(85)67(18)32-48(75)68(19)43(27-33(2)3)55(79)65-49(38(12)13)62(86)69(20)44(28-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(29-35(6)7)58(82)71(22)46(30-36(8)9)59(83)72(23)47(31-37(10)11)60(84)73(51)24/h25-26,33-47,49-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39-,40+,41-,42?,43-,44-,45+,46-,47+,49+,50-,51+,52+/m0/s1

InChI Key

OCLJBJWRPUXGAL-JNBQRAFBSA-N

Isomeric SMILES

C/C=C/[C@H](C)[C@H]([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O

Canonical SMILES

CC=CC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O

Origin of Product

United States

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